molecular formula C12H10BrClN2O2 B1382619 Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- CAS No. 1642873-04-8

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-

Cat. No. B1382619
CAS RN: 1642873-04-8
M. Wt: 329.57 g/mol
InChI Key: APNYUUGEHOXCCW-UHFFFAOYSA-N
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Description

“Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” is a chemical compound with the molecular formula C12H10BrClN2O2 . It is also known as BKM120 and is a small molecule kinase inhibitor that targets the PI3K pathway. It has gained attention as a potential treatment for various malignancies as it can inhibit cell growth and proliferation.


Molecular Structure Analysis

The molecular structure of this compound consists of an ethanol group attached to a bromophenyl and a chloropyrimidinyl group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a bromine atom attached. The chloropyrimidinyl group consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms and alternating double bonds) with a chlorine atom attached .


Physical And Chemical Properties Analysis

The compound “Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” has a molecular weight of 310.15 g/mol . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Resolution of Ethanol Derivatives in Synthesis

1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, closely related to the queried compound, was resolved using enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Metabolic Formation and Synthesis in Pharmacology

1-(3-Chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol, another related compound, has been synthesized and identified as a major urinary metabolite with hypocholesteremic effects in rats (Sinsheimer et al., 1976).

Molecular Docking Studies in Cancer Research

Molecular docking studies of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives reveal their fit into the active site of HDAC2, an anti-cancer protein. These compounds were synthesized using ring-opening reactions of cyclic Ketene-N,O-Acetal (Kumar & Thangamani, 2017).

Inhibitory Effects in Neuropharmacology

1-Aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols were found to be competitive inhibitors of fatty acid amide hydrolase (FAAH). One such compound demonstrated efficacy in a rat model of neuropathic pain (Keith et al., 2014).

Combinatorial Synthesis in Anticancer Studies

A combinatorial synthesis approach using water–ethanol solvent systems was employed to create 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These compounds showed significant potency against human breast cancer cell lines (Patravale et al., 2014).

properties

IUPAC Name

2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNYUUGEHOXCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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